Home > Products > Screening Compounds P41372 > N-(1-Deoxy-D-fructos-1-yl)​-L-serine
N-(1-Deoxy-D-fructos-1-yl)​-L-serine - 34393-26-5

N-(1-Deoxy-D-fructos-1-yl)​-L-serine

Catalog Number: EVT-1447244
CAS Number: 34393-26-5
Molecular Formula: C9H17NO8
Molecular Weight: 267.234
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Potential role in scientific research: While not directly studied in the provided articles, N-(1-Deoxy-D-fructos-1-yl)-L-serine, based on its structural similarity to other studied Amadori compounds, could hold potential in various research fields:
    • Nutrition and Health: Investigating its potential antioxidant properties, similar to N-α-(1-deoxy-D-fructos-1-yl)-L-arginine found in aged garlic extract [].

N-(1-Deoxy-D-fructos-1-yl)-L-histidine (Fru-His)

  • Compound Description: Fru-His is an Amadori compound found in dried fruits and vegetables like tomato powder. [] It exhibits potent copper-chelating properties, forming stable complexes with Cu(II) even at low pH levels. [] This complexation ability is significantly higher than that of L-histidine, L-carnosine, and N-(1-Deoxy-D-fructos-1-yl)-L-arginine. [] Fru-His also demonstrates significant antioxidant activity by effectively inhibiting Cu/H2O2/ascorbate system-induced DNA fragmentation. []

N-(1-Deoxy-D-fructos-1-yl)-L-lysine (DFLys)

    N-(1-Deoxy-D-fructos-1-yl)-L-arginine (Fru-Arg)

    • Compound Description: Fru-Arg, an Amadori compound found in aged garlic extract, exhibits potent antioxidant activity, comparable to ascorbic acid, by effectively scavenging hydrogen peroxide. [] Its presence is contingent on the aging process of garlic, requiring a minimum of four months for detectable levels. [] This suggests the critical role of aging in generating this bioactive compound. []

    N-(1-Deoxy-D-fructos-1-yl)-glycine (DFG)

    • Compound Description: DFG serves as a model Amadori compound to study the Maillard reaction's early stages, particularly the degradation pathways under different pH conditions. [, , ] Its degradation rate is pH-dependent, increasing with higher pH. [] Phosphate buffer significantly accelerates DFG degradation, especially between pH 5-7. [] DFG degradation yields various compounds, including glycine, glucose, mannose, formic acid, and acetic acid. []

    N-(1-Deoxy-D-fructos-1-yl) fumonisin B1 (NDF-FB1)

    • Compound Description: NDF-FB1 is an Amadori compound formed from the reaction of fumonisin B1 (FB1) with glucose. [, ] It is considered a “bound-fumonisin” and is less toxic than FB1. [, ] NDF-FB1 is found in corn and can be isolated using immunoaffinity columns developed with antibodies against it. [] It is stable under upper gastrointestinal conditions but gets hydrolyzed by human gut microbiota, releasing FB1, which could contribute to colonic toxicity. []
    • Relevance: Although NDF-FB1 is not an amino acid-containing compound like N-(1-Deoxy-D-fructos-1-yl)-L-serine, both are Amadori compounds, characterized by the presence of the N-(1-Deoxy-D-fructos-1-yl) moiety. This structural similarity allows for cross-reactivity with antibodies developed against NDF-FB1, highlighting the potential for detecting a broader range of fumonisin-carbohydrate derivatives. []
    • Compound Description: This compound is a glutamate glycoconjugate synthesized using a Maillard-mimetic approach. [] Sensory studies indicate that it exhibits a pronounced umami-like taste, with a recognition threshold similar to monosodium glutamate (MSG). [] Unlike MSG, its aqueous solution does not present a sweetish or soapy by-note but provides an intense umami taste. [] When added to a bouillon base, it imparts a distinct umami character, similar to MSG. [] It is relatively stable in aqueous solutions and in the presence of human saliva. []
    Overview

    N-(1-Deoxy-D-fructos-1-yl)-L-serine is a notable compound belonging to the class of Amadori compounds. These compounds are formed during the Maillard reaction, which is a complex series of chemical reactions between amino acids and reducing sugars that occurs during the cooking and processing of food. N-(1-Deoxy-D-fructos-1-yl)-L-serine specifically arises from the reaction of L-serine, an amino acid, with D-fructose, a simple sugar. This compound has garnered attention due to its potential biological activities and applications in food science and nutrition.

    Source and Classification

    N-(1-Deoxy-D-fructos-1-yl)-L-serine falls under the category of Amadori rearrangement products, which are intermediates formed during the early stages of the Maillard reaction. It is classified as a glycosylated amino acid, characterized by the attachment of a sugar moiety (D-fructose) to an amino acid (L-serine). This classification is significant in understanding its reactivity and potential health benefits.

    Synthesis Analysis

    Methods

    The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-serine typically involves the condensation of L-serine with D-fructose. This reaction generally occurs under mild acidic conditions to facilitate the formation of the glycosidic bond between the amino acid and sugar. The process can be optimized for yield and purity through various techniques, including:

    • Temperature Control: Maintaining specific temperatures can enhance reaction rates.
    • pH Adjustment: The acidity of the reaction medium can significantly influence the product formation.
    • Reaction Time: Prolonging the reaction time may improve yields but could also lead to degradation products if not monitored closely .

    Technical Details

    The typical setup for synthesizing N-(1-Deoxy-D-fructos-1-yl)-L-serine may involve:

    • Reactants: L-serine and D-fructose.
    • Catalysts: Mild acids such as acetic acid or hydrochloric acid may be used.
    • Solvent: Aqueous solutions are often preferred to maintain solubility.
    Molecular Structure Analysis

    Structure

    N-(1-Deoxy-D-fructos-1-yl)-L-serine consists of a D-fructose unit linked to L-serine via a glycosidic bond. The molecular formula is C10_{10}H17_{17}N1_{1}O6_{6}, indicating it contains 10 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms.

    Chemical Reactions Analysis

    Reactions

    N-(1-Deoxy-D-fructos-1-yl)-L-serine can undergo various chemical reactions typical of Amadori compounds, including:

    • Degradation Reactions: Under acidic or high-temperature conditions, it can degrade to form free amino acids (like glycine) and other products such as organic acids (acetic acid) and dicarbonyl compounds .
    • Chelation Reactions: The compound exhibits chelating properties with metal ions such as copper(II), iron(II), and zinc(II), which may have implications for its antioxidant activity .

    Technical Details

    The degradation pathways involve enolization or retro-aldolization mechanisms, where changes in pH significantly influence product formation. For instance, lower pH favors certain degradation products like 3-deoxyosone over others .

    Mechanism of Action

    The mechanism by which N-(1-Deoxy-D-fructos-1-yl)-L-serine exerts its biological effects involves several processes:

    • Antioxidant Activity: The compound's ability to chelate metal ions may help mitigate oxidative stress by preventing metal-catalyzed reactions that generate free radicals.
    • Angiotensin-Converting Enzyme Inhibition: Studies have shown that N-(1-Deoxy-D-fructos-1-yl)-L-serine can inhibit angiotensin-converting enzyme activity, which is relevant for managing blood pressure and cardiovascular health .
    Physical and Chemical Properties Analysis

    Physical Properties

    N-(1-Deoxy-D-fructos-1-yl)-L-serine is typically a white crystalline solid with solubility in water due to its polar functional groups. Its melting point and specific optical rotation can vary based on purity and synthesis conditions.

    Chemical Properties

    The compound is stable under neutral pH but can degrade under highly acidic or basic conditions. Its reactivity profile includes:

    • Hydrolysis: In aqueous solutions, it can hydrolyze back into its constituent amino acid and sugar.
    • Reactivity with Metal Ions: It forms stable complexes with transition metals, enhancing its potential applications in food preservation and health supplements.
    Applications

    N-(1-Deoxy-D-fructos-1-yl)-L-serine has several scientific uses:

    • Food Science: As an Amadori compound, it contributes to flavor development during cooking processes and can act as a natural preservative due to its antioxidant properties.
    • Nutritional Supplements: Its potential health benefits related to blood pressure regulation make it a candidate for dietary supplements aimed at cardiovascular health.
    • Research Applications: The compound serves as a model for studying Maillard reaction products and their effects on human health.

    Properties

    CAS Number

    34393-26-5

    Product Name

    N-(1-Deoxy-D-fructos-1-yl)​-L-serine

    IUPAC Name

    (2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid

    Molecular Formula

    C9H17NO8

    Molecular Weight

    267.234

    InChI

    InChI=1S/C9H17NO8/c11-2-4(9(17)18)10-1-5(13)7(15)8(16)6(14)3-12/h4,6-8,10-12,14-16H,1-3H2,(H,17,18)/t4-,6+,7+,8+/m0/s1

    InChI Key

    DUOJOIILYSPOFQ-MLQRGLMKSA-N

    SMILES

    C(C(C(C(C(=O)CNC(CO)C(=O)O)O)O)O)O

    Synonyms

    (S)-1-[(1-Carboxy-2-hydroxyethyl)amino]-1-deoxy-D-fructose;_x000B_D-1-[(L-1-Carboxy-2-hydroxyethyl)amino]-1-deoxy-fructose

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